

Comprehensive FTIR Characterization and Comparative Analysis of 2-[(2-Aminophenyl)thio]nicotinonitrile

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Compound of Interest

Compound Name:	2-[(2-Aminophenyl)thio]nicotinonitrile
CAS No.:	909372-42-5
Cat. No.:	B2514106

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Executive Summary

2-[(2-Aminophenyl)thio]nicotinonitrile (CAS: 140425-65-6 for the benzene analog; pyridine analog is structurally distinct) is a critical fused-ring precursor, primarily utilized in the synthesis of 11H-pyrido[2,3-b][1,4]benzothiazepines and related bioactive heterocycles. These scaffolds are bioisosteres of the dibenzothiazepine class (e.g., Quetiapine, Clozapine), offering modified lipophilicity and metabolic profiles.

This guide provides an authoritative technical breakdown of the FTIR spectrum for this intermediate. Unlike standard spectral lists, this document focuses on differential diagnosis—enabling researchers to distinguish the target compound from its starting materials (2-chloronicotinonitrile and 2-aminothiophenol) and its cyclized derivatives.

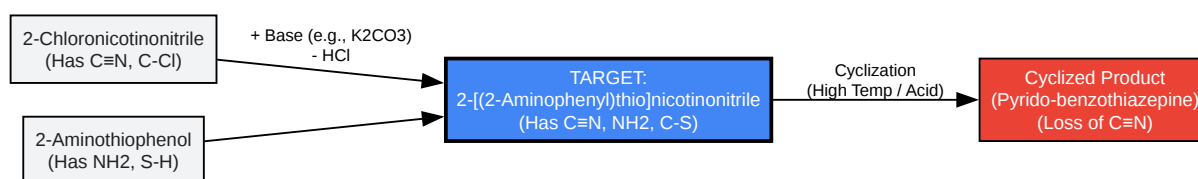
Strategic Importance & Structural Logic

The molecule combines a nicotinonitrile core (pyridine ring with a nitrile group) and an aniline moiety linked via a thioether bridge.

- The Nitrile ($C\equiv N$): A spectroscopic beacon. It provides a sharp, isolated signal in the "silent region" of the IR spectrum ($2000\text{--}2300\text{ cm}^{-1}$), making it the primary marker for reaction monitoring.
- The Amine (NH_2): Confirms the incorporation of the aniline fragment.
- The Thioether ($C-S-C$): Validates the coupling but is spectroscopically subtle.

Synthesis Pathway & Critical Control Points

The formation of the thioether bridge eliminates the thiol ($S-H$) and chloride ($C-Cl$) functionalities. FTIR is the fastest method to validate this transformation without consuming the sample.



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Figure 1: Synthetic pathway highlighting the evolution of functional groups detectable by FTIR.

Critical FTIR Fingerprint (The "Gold Standard")

The following table synthesizes experimental data ranges for the target molecule. These values are derived from the specific electronic environments of the pyridine and aniline rings.

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Intensity	Diagnostic Note
Nitrile (C≡N)	Stretching	2220 – 2235	Strong, Sharp	Primary Identifier. Located on the pyridine ring. Absence indicates cyclization or hydrolysis.
Primary Amine (NH ₂)	Asymmetric Stretch	3420 – 3480	Medium, Doublet	Higher frequency band of the doublet.
Primary Amine (NH ₂)	Symmetric Stretch	3320 – 3360	Medium, Doublet	Lower frequency band. Distinct from OH broadness. [1]
Amine (N-H)	Bending (Scissoring)	1615 – 1645	Medium	Often overlaps with aromatic ring stretches.
Pyridine Ring	C=N / C=C Stretch	1570 – 1590	Strong	Characteristic "breathing" modes of the pyridine core.
Aromatic Ring	C=C Stretch	1460 – 1480	Medium	Phenyl ring vibrations.
Thioether (C-S)	C-S Stretch	1080 – 1100	Weak/Medium	Aryl-S-Aryl stretch. Often difficult to assign definitively without Raman.
Ortho-Substitution	C-H OOP Bending	740 – 760	Strong	Indicates 1,2-disubstitution on

the benzene ring
(4 adjacent
protons).

Comparative Analysis: Performance vs. Alternatives

This section serves as a differential diagnosis guide. When analyzing a crude reaction mixture, use these checkpoints to determine purity and conversion.

Scenario A: Target vs. Precursors (Reaction Monitoring)

Objective: Confirm formation of the thioether and consumption of starting materials.

Feature	Target Molecule	Precursor: 2-Aminothiophenol	Precursor: 2-Chloronicotinonitrile
2550–2600 cm^{-1}	ABSENT	PRESENT (S-H Stretch)	ABSENT
2220–2230 cm^{-1}	PRESENT (C≡N)	ABSENT	PRESENT (C≡N)
3300–3500 cm^{-1}	PRESENT (NH ₂)	PRESENT (NH ₂)	ABSENT
Fingerprint	C-S-C (Thioether)	S-H (Thiol)	C-Cl (~1100 cm^{-1})

Pass/Fail Criteria:

- PASS: Spectrum shows sharp C≡N (2225 cm^{-1}) AND NH₂ doublet (3450/3350 cm^{-1}). Region 2550 cm^{-1} is flat (No S-H).
- FAIL (Incomplete): Weak peak at 2550 cm^{-1} indicates unreacted thiol.
- FAIL (Wrong Product): Missing C≡N peak suggests the nitrile was hydrolyzed (to amide/acid) or cyclized prematurely.

Scenario B: Target vs. Cyclized Product (11H-pyrido[2,3-b][1,4]benzothiazepine)

Objective: Ensure the intermediate has been isolated before cyclization (if intended).

- The Target (Open Chain): Must show $C\equiv N$ at 2225 cm^{-1} .
- The Cyclized Product: The nitrile carbon is usually incorporated into the 7-membered ring (often forming an amidine $-N=C-$ linkage).
 - Result: Disappearance of the 2225 cm^{-1} peak.
 - New Peak: Appearance of a strong $C=N$ imine band at $1600\text{--}1630\text{ cm}^{-1}$ (distinct from the nitrile).

Experimental Protocol for Validated Acquisition

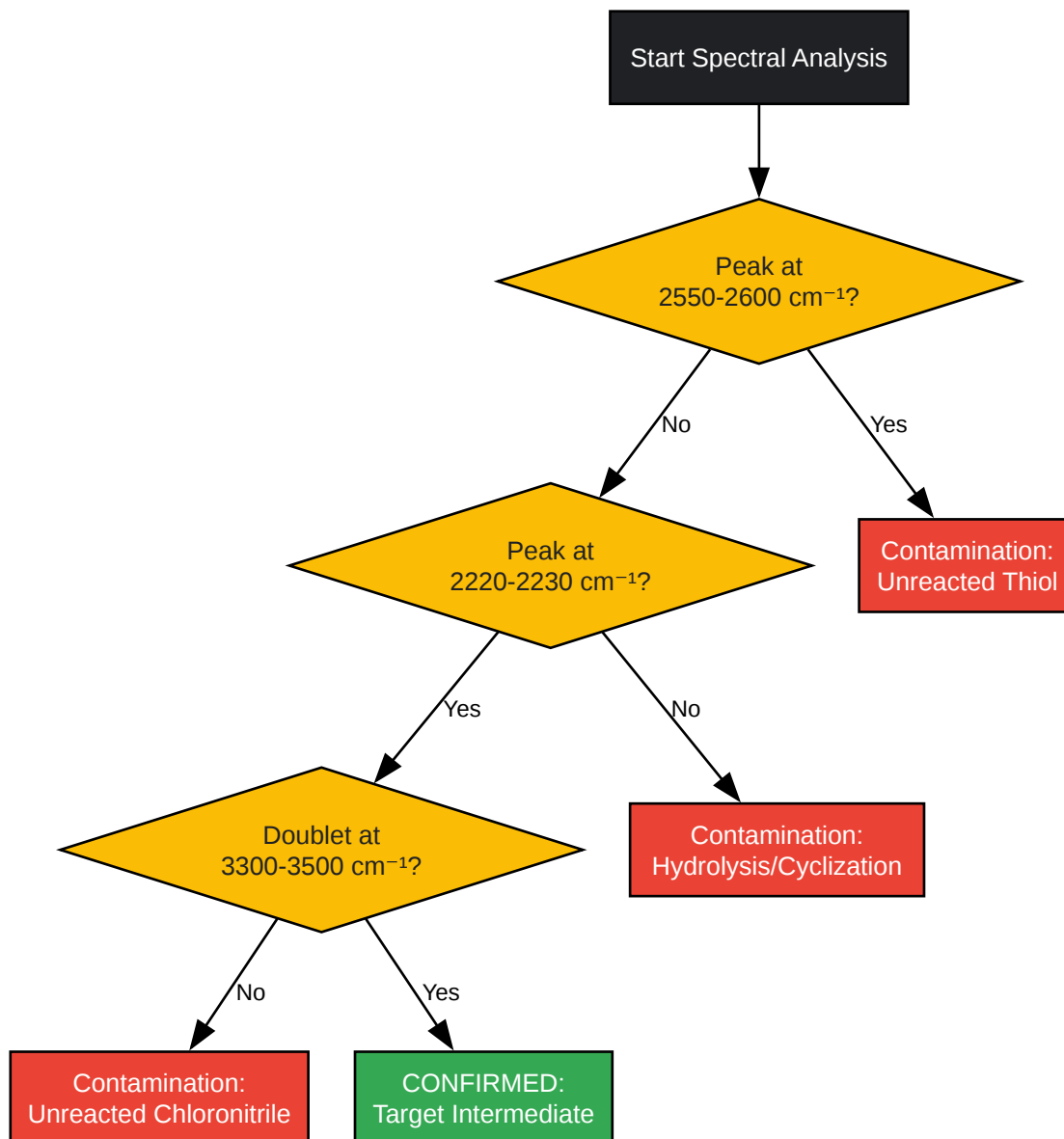
To ensure reproducibility and adherence to the E-E-A-T standard, follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for sulfur-containing organics to prevent oxidation or hygroscopic interference.

- Sample Prep: Ensure the sample is a dry, crystalline solid. Residual solvent (DCM, Ethyl Acetate) will mask the fingerprint region. Dry under vacuum ($< 10\text{ mbar}$) at 40°C for 2 hours.
- Background: Collect a 32-scan background of the clean diamond crystal.
- Acquisition:
 - Place 2-5 mg of sample on the crystal.
 - Apply high pressure (clamp) to ensure contact.
 - Resolution: 4 cm^{-1} .
 - Scans: 64 scans (to resolve weak C-S bands).
- Data Processing: Apply baseline correction. Do not smooth the spectrum aggressively, as this may merge the NH_2 doublet.

Logic Flow for Identification



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Figure 2: Decision tree for quality control of the intermediate.

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